

Preliminary Research Findings on Casdozokitug (CHS-388/SRF388)

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Compound of Interest

Compound Name: SCH 54388

Cat. No.: B1680913

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "**SCH 54388**" did not yield specific results. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended subject of inquiry is Casdozokitug (also known as CHS-388 and formerly as SRF388), a clinical-stage anti-IL-27 antibody. This document summarizes the preliminary research findings for this compound.

Executive Summary

Casdozokitug (CHS-388/SRF388) is a first-in-class, fully human IgG1 monoclonal antibody that targets the p28 subunit of Interleukin-27 (IL-27). By neutralizing IL-27, casdozokitug aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the body's anti-tumor immune response. Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with other cancer therapies, particularly in solid tumors such as hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).[1] This document provides a comprehensive overview of the preliminary research findings, including its mechanism of action, available quantitative data from clinical trials, and generalized experimental protocols relevant to its preclinical evaluation.

Mechanism of Action

IL-27 is a heterodimeric cytokine that plays a significant role in immune regulation.[2] In the tumor microenvironment, IL-27 can exert immunosuppressive effects by upregulating immune checkpoint receptors like PD-L1, TIGIT, and LAG3, and by inhibiting the production of pro-inflammatory cytokines.[3]

Casdozokitug is designed to block the interaction between IL-27 and its receptor, thereby inhibiting its downstream signaling.[4] This blockade leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a key mediator of IL-27 signaling.[5][6] The inhibition of the IL-27/STAT1 pathway results in:

- Increased pro-inflammatory cytokine secretion: Enhanced production of anti-tumor cytokines such as Interferon-gamma (IFN- γ) and Tumor Necrosis Factor-alpha (TNF- α).[5]
- Decreased expression of immune checkpoint receptors: Downregulation of PD-L1, TIGIT, and LAG3 on immune cells.[5]
- Enhanced T-cell and Natural Killer (NK) cell activity: Promotion of a more robust anti-tumor immune response driven by these effector cells.[1]

Preclinical studies have shown that this mechanism of action leads to potent anti-tumor effects, both as a monotherapy and in combination with anti-PD-1 therapy.[2]

Quantitative Data from Clinical Trials

The following tables summarize the available quantitative data from the Phase 1/1b and Phase 2 clinical trials of casdozokitug (NCT04374877 and NCT05359861).[7][8]

Table 1: Phase 1/1b Monotherapy and Combination Therapy in Advanced Solid Tumors (NCT04374877)

Indication	Treatment	Number of Evaluable Patients	Objective Response Rate (ORR)	Confirmed Partial Responses (PRs)	Stable Disease (SD)
Squamous NSCLC (PD- (L)1 experienced, PD-L1 low)	Monotherapy	9	22%	2	Not Reported
Overall NSCLC (heavily pretreated)	Monotherapy	42	5%	All responses were PRs	26%
NSCLC	Combination with Pembrolizum ab	5	Not Reported	Not Reported	Best response was SD

Data as of September 21, 2023.[\[3\]](#)[\[9\]](#)

Table 2: Phase 2 Triplet Therapy in Unresectable, Locally Advanced or Metastatic Hepatocellular Carcinoma (uHCC) (NCT05359861)

Efficacy Endpoint	Casdozokitug + Atezolizumab + Bevacizumab (n=29, RECIST 1.1 evaluable)
Objective Response Rate (ORR)	37.9%
Complete Response (CR) Rate	17.2%
Confirmed Partial Response (PR) Rate	20.7%
Stable Disease (SD)	27.6%
Progressive Disease (PD)	31.0%
Disease Control Rate (DCR)	58.6%

Data presented at the 2025 American Society of Clinical Oncology Gastrointestinal Cancers Symposium.[9]

Experimental Protocols

While specific, detailed preclinical experimental protocols for casdozokitug have not been made publicly available, this section outlines generalized methodologies for key assays relevant to its mechanism of action.

IL-27 Quantification (ELISA)

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify IL-27 levels in biological samples such as cell culture supernatants, serum, or plasma.

Principle: A capture antibody specific for IL-27 is coated onto a microplate. Samples, standards, and controls are added, and the IL-27 present binds to the capture antibody. A biotinylated detection antibody, also specific for IL-27, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of bound IL-27.

Generalized Protocol:

- **Plate Coating:** Coat a 96-well microplate with a monoclonal antibody specific for IL-27 and incubate overnight.
- **Blocking:** Wash the plate and block non-specific binding sites with a suitable blocking buffer.
- **Sample Incubation:** Add standards of known IL-27 concentrations and unknown samples to the wells and incubate for 2 hours at room temperature.[\[10\]](#)
- **Detection Antibody:** Wash the plate and add a biotinylated monoclonal antibody specific for IL-27. Incubate for another 2 hours at room temperature.
- **Enzyme Conjugate:** Wash the plate and add Streptavidin-HRP conjugate. Incubate for a specified time.
- **Substrate Addition:** Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[\[11\]](#)
- **Reaction Stoppage and Reading:** Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve from the standards and calculate the IL-27 concentration in the unknown samples.

STAT1 Phosphorylation Analysis (Western Blot)

Western blotting is used to detect the phosphorylation status of STAT1 in cell lysates after treatment with casdozokitug.

Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT1 and phosphorylated STAT1 (pSTAT1).

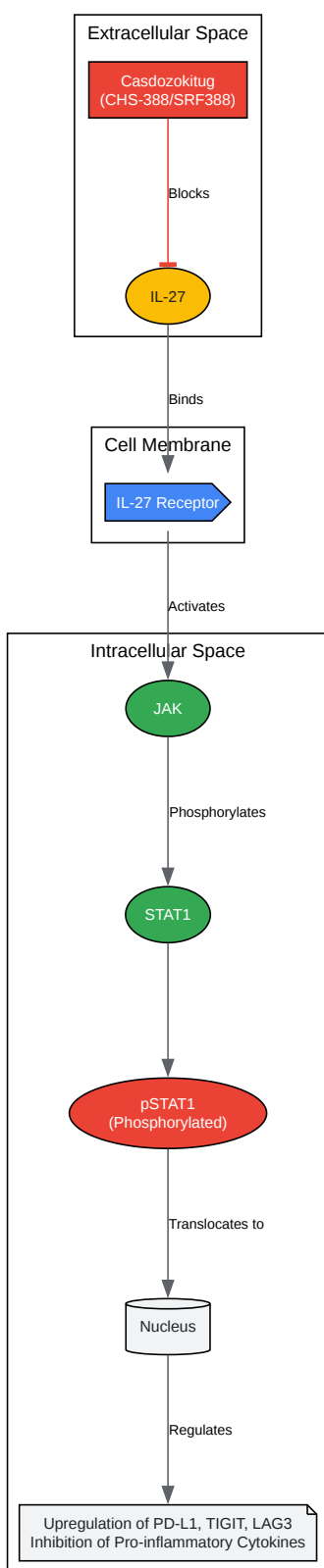
Generalized Protocol:

- **Cell Lysis:** Treat cells with the experimental compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT1 (e.g., at Tyr701 or Ser727) or total STAT1 overnight at 4°C.[\[5\]](#)[\[12\]](#)
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of pSTAT1 and total STAT1.

Visualizations

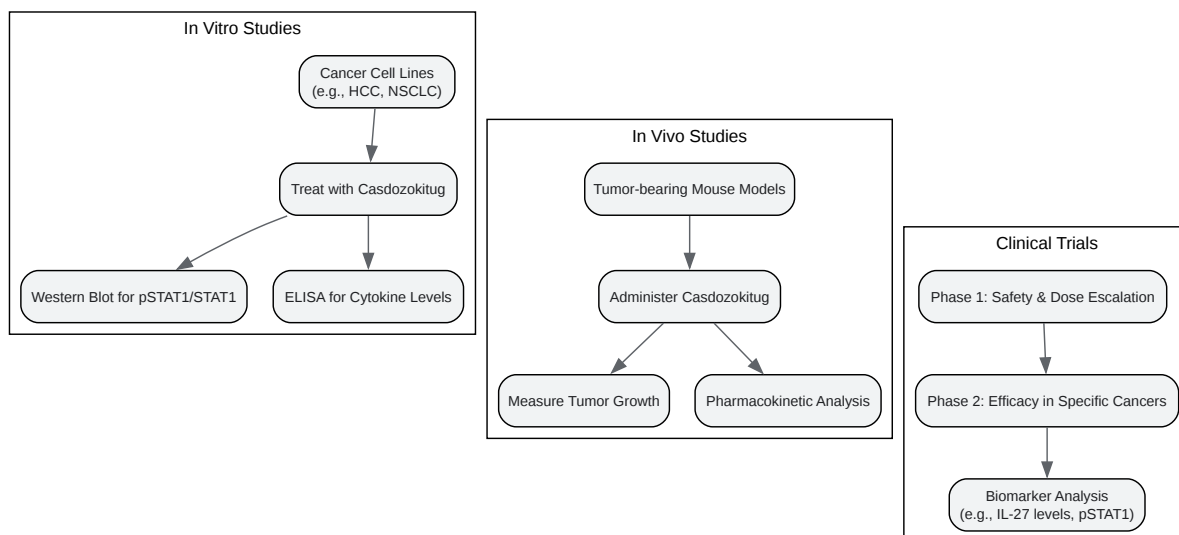
Signaling Pathway of IL-27 and Casdozokitug's Mechanism of Action



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Caption: IL-27 signaling pathway and the blocking action of Casdozokitug.

Experimental Workflow for Preclinical Evaluation



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Caption: Generalized workflow for preclinical and clinical evaluation.

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